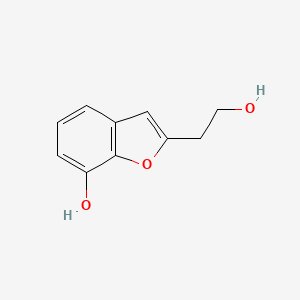

2-(2-Hydroxyethyl)benzofuran-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)-1-benzofuran-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-4-8-6-7-2-1-3-9(12)10(7)13-8/h1-3,6,11-12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQZDKJGPVJIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Hydroxyethyl Benzofuran 7 Ol and Analogues

Strategies for the Construction of the Benzofuran (B130515) Core

The formation of the fused furan (B31954) ring onto a benzene (B151609) nucleus is the critical step in synthesizing the benzofuran skeleton. Various synthetic disconnections and bond-forming strategies have been developed to achieve this transformation efficiently. tandfonline.comresearchgate.net

Intramolecular cyclization represents a direct and often atom-economical approach to the benzofuran core. These reactions typically involve forming a key C-O or C-C bond from a pre-functionalized aromatic precursor.

Claisen Rearrangement : The Claisen rearrangement of aryl propargyl ethers is a powerful tool for benzofuran synthesis. jocpr.com This pericyclic reaction, a mdpi.commdpi.com-sigmatropic rearrangement, can be followed by cyclization to form the furan ring. For instance, a cesium fluoride-mediated Claisen rearrangement has been utilized in the final step for the construction of a 2-methylbenzofuran (B1664563) ring from a propargyl ether intermediate derived from vanillin. jocpr.com Gold-catalyzed cascades involving an intermolecular alkoxylation followed by a Claisen rearrangement have also been developed, providing a facile route to diverse benzofuran derivatives from simple phenols and alkynyl esters. acs.orgacs.orgnih.gov

Friedel-Crafts-Type Cyclizations : Friedel-Crafts reactions offer another pathway to the benzofuran nucleus. A one-pot method using titanium tetrachloride promotes a Friedel–Crafts-like alkylation of phenols with α-haloketones, followed by intramolecular cyclodehydration, to yield a variety of benzofurans and naphthofurans with high regioselectivity. nih.gov Similarly, an iron-mediated process involving Friedel-Crafts alkylation and oxidative cyclization has been developed for the synthesis of benzofuran derivatives from substrates like acetophenone (B1666503) and anisole. tandfonline.comtandfonline.com Furthermore, a metal-free approach using phosphoric acid can catalyze the intramolecular Friedel–Crafts reaction of appropriate precursors to construct 2,3-unsubstituted benzofurans. rsc.org

Transition metals, particularly palladium and copper, are instrumental in catalyzing a wide array of reactions for benzofuran synthesis, offering high efficiency and functional group tolerance. nih.govacs.org

Palladium-Catalyzed Reactions : Palladium catalysis is widely employed for constructing the benzofuran scaffold. nih.gov Methods include the Sonogashira coupling of terminal alkynes and iodophenols, which, upon intramolecular cyclization, yield benzofuran derivatives. nih.gov Another powerful strategy is the palladium-catalyzed oxidative cyclization of precursors like ortho-cinnamyl phenols or 2-hydroxystyrenes, which proceed via C-H activation. organic-chemistry.orgnih.gov Tandem cyclization and silylation of 1,6-enynes with disilanes have also been established to produce silyl (B83357) benzofurans under palladium catalysis. rsc.orgrsc.org Recent developments include the palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with N-tosylhydrazones derived from cyclobutanone, affording benzofuran-3-cyclobutylidenes. acs.org

Copper-Catalyzed Reactions : Copper catalysts are frequently used for C-O bond formation in benzofuran synthesis. rsc.org A common and efficient method involves the copper(I) iodide-catalyzed intramolecular ring closure of 2-haloaromatic ketones, which tolerates various functional groups and provides high yields. acs.org Copper has also been used to mediate the oxidative annulation of phenols and unactivated internal alkynes. rsc.org Furthermore, copper-catalyzed protocols have been developed for the ring opening of benzofurans, demonstrating the versatility of this metal in manipulating the benzofuran core. nih.govnih.gov One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have been reported as an environmentally friendly approach. acs.org

| Catalyst System | Substrates | Reaction Type | Key Features | Yields | Ref. |

| Pd(PPh₃)₂Cl₂ / CuI | Terminal alkynes, Iodophenols | Sonogashira Coupling / Cyclization | Co-catalyst system for tandem reaction. | Good | nih.gov |

| Pd(OAc)₂ | Imidazo[1,2-a]pyridines, Coumarins | Decarboxylative Annulation | Removes CO to form the furan ring. | Efficient | acs.org |

| Pd(OAc)₂ | 1,6-enynes, Disilanes | Tandem Cyclization / Silylation | Forms silyl benzofurans. | 40-54% | rsc.org |

| CuI | 2-Haloaromatic ketones | Intramolecular Ring Closure | Tolerant to various functional groups. | 72-99% | acs.org |

| CuBr | Chalcones | Cyclization | Utilizes readily available starting materials. | Good | nih.gov |

| Cu₂O / 1,10-Phen | Benzofurans, 2-(Chloromethyl)anilines | Radical Addition / Cyclization | Dearomatization to form fused quinolines. | Good to Excellent | acs.org |

The structural rearrangement of related heterocyclic systems can provide unexpected and novel pathways to the benzofuran scaffold. For example, an unusual rearrangement of a benzopyran group to a benzofuran group was observed during the synthesis of coumarin (B35378) derivatives, offering a facile method for preparing biologically active benzofurans under moderate conditions. mdpi.comnih.gov Another strategy involves the rearrangement of 2-hydroxychalcones. nih.gov Depending on the reaction conditions, these precursors can be selectively transformed into either 3-formylbenzofurans or 3-acylbenzofurans through cyclized 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov

Modern synthetic methods also include photochemical and electrochemical strategies, which often proceed under mild, metal-free conditions.

Photochemical Synthesis : 2-Substituted benzo[b]furans can be synthesized via a one-step, metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.govacs.org This process involves the tandem formation of an aryl-C and a C-O bond through an aryl cation intermediate. nih.gov Visible light has also been used to mediate the synthesis of (phenylthio)naphtho[2,1-b]furan from 2-naphthol, thiophenol, and phenylacetylene, proceeding through an EDA complex. researchgate.net

Electrochemical Synthesis : Electrochemical methods provide a green and practical route to benzofurans. nih.govacs.org The electrochemical oxidation of catechols in the presence of nucleophiles like dimedone can lead to the formation of benzofuran derivatives through a Michael addition reaction. acs.orgnih.gov This approach has been successfully performed at carbon rod electrodes in an undivided cell, offering high yields and purity. nih.gov Flow electrochemistry has been employed for the synthesis of C-3 halogenated benzofurans from 2-alkynylanisoles under transition-metal- and oxidant-free conditions. acs.org

Introduction and Modification of the 2-(2-Hydroxyethyl) Side Chain

Once the benzofuran core is established, the next critical step is the installation or modification of the side chain at the C-2 position to yield the target 2-(2-hydroxyethyl) group.

The C-2 position of the benzofuran ring is generally more reactive and thus easier to functionalize than the C-3 position. nih.gov A variety of methods exist for introducing substituents at this site.

A common strategy involves synthesizing a 2-acetylbenzofuran (B162037), which can then be modified. For example, salicylaldehyde (B1680747) can be heated with 1-chloroacetone to produce 2-acetylbenzofuran, which can subsequently be reduced via methods like the Wolff-Kishner reduction to form 2-ethylbenzofuran. jocpr.com To obtain the desired 2-(2-hydroxyethyl) side chain, the 2-acetyl group could instead be subjected to a two-step reduction, first to the secondary alcohol and then, after conversion to a suitable leaving group, reduction to the ethyl group, or alternatively, a Wittig-type olefination followed by hydroboration-oxidation.

Direct C-H functionalization methods are also powerful tools. hw.ac.uk Palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C-3 position when the C-2 position is occupied by a directing group like an 8-aminoquinoline (B160924) amide. nih.govresearchgate.net While this example functionalizes C-3, similar principles can be applied to target the C-2 position. Bimetallic catalysts have been shown to direct site selectivity in the arylation of 2-benzylfurans, allowing for functionalization at either the C-3 or the benzylic position, highlighting the potential for precise control in C-H functionalization. nih.gov

Synthesis and Derivatization of the Hydroxyethyl (B10761427) Moiety

The introduction of a 2-hydroxyethyl group at the C-2 position of the benzofuran nucleus is a critical step in the synthesis of the target compound. Several strategies can be envisioned based on established benzofuran chemistry.

One common precursor for the C-2 side chain is a 2-acetylbenzofuran intermediate. This can be synthesized by refluxing a salicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate researchgate.net. The resulting acetyl group can then be reduced to the corresponding alcohol. A further extension to the hydroxyethyl group would typically involve a homologation sequence, for instance, via a Wittig reaction to introduce a carbon-carbon double bond, followed by hydroboration-oxidation.

A more direct approach involves the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. This reaction proceeds under basic conditions to yield 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then undergo acid-catalyzed isomerization to furnish 2-hydroxymethylbenzofurans acs.org. The resulting 2-hydroxymethyl group can serve as a handle for further derivatization. For example, palladium-catalyzed Tsuji-Trost type reactions of the corresponding benzofuran-2-ylmethyl acetates with various soft nucleophiles (N, S, O, and C-based) allow for the synthesis of a wide array of 2-substituted benzofurans unicatt.it. This highlights the potential for derivatizing the hydroxyl function of the side chain or replacing it altogether.

Another versatile method starts with salicylaldehydes, which can undergo base-mediated cyclocondensation with reagents such as 4-bromocrotonates to yield (E)-2-benzofuranyl-3-acrylates rsc.org. Subsequent reduction of the ester and the conjugated double bond would provide the desired 2-(2-hydroxyethyl) side chain.

The table below summarizes potential precursor transformations for obtaining the hydroxyethyl moiety.

| Precursor at C-2 | Reagents and Conditions | Resulting Moiety |

| Acetyl Group | 1. Wittig Reagent (e.g., Ph₃P=CH₂) 2. BH₃·THF, then H₂O₂, NaOH | 2-Hydroxyethyl |

| 1-Hydroxyprop-2-ynyl | 1. PdX₂, Base (e.g., K₂CO₃) 2. H₂SO₄ | Hydroxymethyl (requires homologation) |

| Acrylate Ester | 1. LiAlH₄ or other reducing agents | 2-Hydroxyethyl |

Regioselective Functionalization at the C-7 Position

Achieving regioselective substitution at the C-7 position of the benzofuran ring, particularly hydroxylation, is a significant synthetic challenge due to the electronic nature of the heterocyclic system.

Strategies for Ortho-Hydroxylation and Related Substitutions

The synthesis of 7-hydroxybenzofurans often requires a multi-step approach starting from appropriately substituted phenols or by directing functionalization. A patented method for the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) provides a relevant pathway. The process begins with 2-hydroxyacetophenone, which is first converted to 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. The key step for introducing the oxygen functionality at C-7 is a Baeyer-Villiger oxidation of the 7-acetyl group to a 7-acetoxy group, using an oxidant like peracetic acid. Subsequent hydrolysis of the acetate (B1210297) ester furnishes the desired 7-hydroxybenzofuran google.com. This sequence represents a reliable, albeit indirect, method for ortho-hydroxylation.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2-Hydroxyacetophenone | Methallyl halide, NaOH | 2-Acetylphenyl methallyl ether |

| 2 | 2-Acetylphenyl methallyl ether | Heat | 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran |

| 3 | 7-Acetylbenzofuran derivative | Peracetic acid | 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran |

| 4 | 7-Acetoxybenzofuran derivative | NaOH (hydrolysis) | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol |

More direct C-H activation strategies are also being developed. Ruthenium-catalyzed ortho C-O bond formation via C-H bond activation represents a powerful tool for introducing hydroxyl, benzoyl, or acetyl groups onto aromatic rings, which could be applied to the benzofuran system researchgate.net.

Another innovative method involves the reaction of silyl enol ethers with in situ generated o-benzoquinone esters. This process is believed to proceed via a Mukaiyama-Michael addition followed by cyclization and aromatization to yield highly functionalized 2-substituted 7-hydroxy-benzofuran-4-carboxylates nih.gov. While this method introduces other substituents, it directly establishes the 7-hydroxybenzofuran core.

Total Synthesis of Specific Benzofuranol Natural Products and their Analogues

The synthetic strategies developed for complex natural products containing a substituted benzofuranol core are highly instructive. Moracin C, a polyphenolic benzofuran, has been the target of several syntheses. rsc.orgnih.gov One efficient route constructs the 2-arylbenzo[b]furan skeleton via an intramolecular Wittig reaction rsc.org. A more recent synthesis of Moracin C and its derivatives utilized a Sonogashira coupling of a halobenzene-diol with an ethynylbenzene-diol to build the benzofuran core, followed by prenylation nih.gov.

The synthesis of other natural products like ailanthoidol (B1236983) and XH-14 also features the Sonogashira cross-coupling reaction to introduce side chains onto a pre-formed bromobenzofuran ring, followed by transformations like hydrogenation to achieve the desired structure rsc.org. Similarly, the synthesis of dehydrotremetone (B1202448) was accomplished via a one-pot procedure starting from halogenated phenols, involving a Sonogashira coupling followed by cyclization arkat-usa.org. These examples underscore the power of palladium-catalyzed cross-coupling reactions in the assembly of complex benzofurans.

| Natural Product | Key Reaction for Benzofuran Core/Side Chain | Reference |

| Moracin C | Intramolecular Wittig Reaction | rsc.org |

| Moracin C | Sonogashira Coupling | nih.gov |

| Ailanthoidol | Sonogashira Coupling | rsc.org |

| Dehydrotremetone | Sonogashira Coupling / Cyclization | arkat-usa.org |

Sustainable and Green Chemistry Approaches in Benzofuran Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. In the context of benzofuran synthesis, several green strategies have emerged.

Electrochemical synthesis offers a powerful, sustainable alternative to traditional methods. It often proceeds under mild, oxidant- and metal-free conditions. For instance, the electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives has been used to generate a wide variety of substituted-benzo[b]furans frontiersin.org. Continuous-flow electrochemical systems have also been developed for the synthesis of C-3 halogenated benzofurans, overcoming issues of inefficiency and poor selectivity often found in batch reactions acs.org.

The use of recyclable catalysts is another cornerstone of green chemistry. Palladium catalysts supported on nano-sized carbon balls (NCB) have been effectively used for the one-step synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes under copper- and ligand-free conditions. This heterogeneous catalyst can be recovered and reused multiple times without significant loss of activity koreascience.kr. The development of palladium-catalyzed reactions in benign solvents like water and 2-propanol further enhances the green credentials of these transformations elsevier.es.

Furthermore, the use of safer and more sustainable reagents is being explored. Calcium carbide, a readily available and easy-to-handle solid, has been successfully used as an acetylene (B1199291) source in the copper-catalyzed synthesis of methyl-substituted benzofurans from salicylaldehyde p-tosylhydrazones organic-chemistry.org. Catalyst-free approaches, such as the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides, are also gaining traction for their environmental benefits nih.gov.

Reactivity and Reaction Mechanisms of 2 2 Hydroxyethyl Benzofuran 7 Ol

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The benzofuran ring is inherently electron-rich and thus prone to electrophilic attack. The presence of the strongly activating phenolic hydroxyl group at C-7 and the substituent at C-2 significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The benzofuran system can undergo various electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The phenolic -OH group at C-7 is a powerful ortho-, para-director, activating the C-6 and C-5 positions of the benzene (B151609) ring (the C-8 position is blocked). Simultaneously, the furan (B31954) ring itself is highly susceptible to electrophilic attack, particularly at the C-3 position, which is noted for its high electron density. researchgate.net The outcome of an electrophilic substitution reaction is therefore a matter of competing reaction sites, influenced by the specific reagents and conditions. For instance, Friedel-Crafts acylation of benzofurans can sometimes result in low regioselectivity between the C-2 and C-3 positions. nih.gov In the case of 2-(2-Hydroxyethyl)benzofuran-7-ol, the C-2 position is already substituted, making the C-3 position the most likely site of attack on the furan ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzofuran ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in the parent molecule this compound. nih.gov However, derivatives bearing leaving groups (like halogens) at activated positions could potentially undergo such reactions. The classical SNAr mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Predicted Primary Substitution Site(s) | Rationale |

| Halogenation | Br₂, FeBr₃ | C-3, C-6 | Activation by the furan oxygen and the C-7 hydroxyl group directs to these positions. |

| Nitration | HNO₃, H₂SO₄ | C-3, C-6 | Strong activation makes reaction likely at multiple sites; conditions must be controlled. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-3 | The furan ring is generally more reactive than the benzene ring in this reaction. researchgate.net |

| Sulfonation | SO₃, H₂SO₄ | C-3, C-6 | Reversible reaction, kinetic vs. thermodynamic control can influence product distribution. |

Transformations Involving the Hydroxyethyl (B10761427) Substituent at C-2

The primary alcohol of the 2-hydroxyethyl group at the C-2 position is a key site for a variety of functional group transformations.

The primary hydroxyl group can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. For example, electrooxidation of similar hydroxyethyl groups attached to heterocyclic rings has been shown to produce the corresponding carboxylic acids in good yields. researchgate.net Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to yield the corresponding aldehyde, (7-hydroxybenzofuran-2-yl)acetaldehyde.

Conversely, while the primary alcohol itself is already in a reduced state, it can be converted into other functional groups that can then be reduced. For instance, conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) would result in the formation of 2-ethyl-benzofuran-7-ol.

Table 2: Oxidation Reactions of the C-2 Hydroxyethyl Group

| Reagent | Product | Product Name |

| Pyridinium Chlorochromate (PCC) | Aldehyde | (7-Hydroxybenzofuran-2-yl)acetaldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | (7-Hydroxybenzofuran-2-yl)acetic acid |

| Nickel Peroxide (NiO(OH)) | Carboxylic Acid | (7-Hydroxybenzofuran-2-yl)acetic acid researchgate.net |

The primary alcohol readily undergoes etherification and esterification.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis), using a non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol, would yield the corresponding ether. Care must be taken to achieve selectivity over the more acidic phenolic hydroxyl group at C-7.

Esterification: Treatment with an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), will form the corresponding ester. Fischer esterification with a carboxylic acid under acidic catalysis is also a viable method.

Reactivity of the Phenolic Hydroxyl Group at C-7

Key reactions involving this group include:

Acylation and Alkylation: Being more acidic than the primary alcohol, the phenolic hydroxyl can be selectively deprotonated with a mild base (e.g., K₂CO₃, NaOH) and subsequently alkylated or acylated to form ethers and esters, respectively. researchgate.net

Activation of the Benzene Ring: As previously mentioned, this group strongly activates the benzene portion of the ring system towards electrophilic attack, directing incoming electrophiles to the ortho (C-6) and para (C-5, relative to the furan fusion) positions.

Mechanistic Investigations of Key Benzofuran-Forming Reactions

The synthesis of the this compound scaffold can be achieved through various strategies, each with a distinct mechanism. Many modern methods rely on metal-catalyzed cross-coupling and cyclization reactions. nih.govacs.org

Palladium-Catalyzed Reactions: One common route involves the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization. organic-chemistry.org

Acid-Catalyzed Cyclization: Another approach is the acid-catalyzed cyclization and aromatization of precursors like 2,3-dihydrobenzofurans. nih.govresearchgate.net For instance, an appropriately substituted o-hydroxyphenyl derivative can react with a suitable three-carbon unit, followed by acid-mediated ring closure and dehydration to form the benzofuran core.

Reaction of Pyrones and Nitroalkenes: A novel strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which proceeds through a Diels-Alder cycloaddition, followed by eliminations and a retro-cycloaddition to form highly substituted phenols that can then be cyclized to benzofuranones and subsequently benzofurans. oregonstate.edu

A plausible mechanism for forming a substituted benzofuran might start with an o-hydroxybenzaldehyde, which is first converted to a potassium salt. This salt then reacts with a substituted halo-ketone to form an ether intermediate, which subsequently undergoes an intramolecular cyclization to furnish the benzofuran ring. researchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the attached protons.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Hydroxyethyl)benzofuran-7-ol would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system, the methylene (B1212753) protons of the hydroxyethyl (B10761427) side chain, and the protons of the two hydroxyl groups. The coupling patterns between adjacent protons would provide critical information about their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and electronic environment, confirming the presence of the benzofuran core, the ethyl side chain, and the positions of the hydroxyl substituents. Predictive models for ¹³C NMR spectra are available and can be used to estimate the chemical shifts for related structures. np-mrd.orgnp-mrd.org

A hypothetical data table for the expected NMR signals is presented below based on general knowledge of benzofuran chemistry.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| H3 | ~6.7 | C2: ~155 |

| Aromatic H (4,5,6) | 6.8 - 7.2 | C3: ~102 |

| -CH₂- (ethyl) | ~2.9 (t) | C3a: ~128 |

| -CH₂-OH (ethyl) | ~3.9 (t) | C4: ~115 |

| Ar-OH | ~5.0-6.0 (s, broad) | C5: ~120 |

| -CH₂-OH | ~4.5-5.5 (s, broad) | C6: ~123 |

| C7: ~145 | ||

| C7a: ~150 | ||

| -CH₂- (ethyl): ~30 | ||

| -CH₂-OH (ethyl): ~60 |

Note: This table is illustrative and not based on experimentally recorded data for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure.

The molecular formula of this compound is C₁₀H₁₀O₃, corresponding to a molecular weight of approximately 178.19 g/mol . chemenu.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass to within a few parts per million, providing strong evidence for the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for benzofurans and alcohols. Key fragmentation steps could include:

Loss of a water molecule from the hydroxyethyl side chain.

Cleavage of the C-C bond between the benzofuran ring and the ethyl group.

Retro-Diels-Alder type fragmentation of the furan (B31954) ring.

Analysis of related benzofuran structures by mass spectrometry has shown characteristic fragmentation patterns that aid in their identification. researchgate.net For example, the mass spectra of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) show distinct peaks corresponding to the loss of methyl groups and other fragments. nist.gov

| Ion | Hypothetical m/z | Identity |

| [M]⁺ | 178 | Molecular Ion |

| [M - H₂O]⁺ | 160 | Loss of water |

| [M - CH₂OH]⁺ | 147 | Cleavage of the terminal CH₂OH group |

| [C₈H₅O]⁺ | 117 | Fragment from the benzofuran core |

Note: This table is illustrative and not based on experimentally recorded data for this compound.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database. However, the crystal structures of numerous other benzofuran derivatives have been reported. researchgate.netresearchgate.net These studies reveal important information about the planarity of the benzofuran ring system and the preferred conformations of substituents. A crystallographic study of this compound would definitively establish the solid-state conformation of the hydroxyethyl side chain and the pattern of intermolecular hydrogen bonding involving the two hydroxyl groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used to confirm their presence in a molecule.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the two hydroxyl groups, likely showing evidence of hydrogen bonding.

C-H stretching (aromatic): Sharp peaks typically above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks in the range of 2850-3000 cm⁻¹.

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-O stretching (ether and alcohol): Strong absorptions in the 1000-1300 cm⁻¹ range.

The NIST WebBook provides IR spectra for related compounds such as 2-ethylbenzofuran, which can serve as a reference for the benzofuran core vibrations. nist.gov While a specific IR spectrum for this compound is not available, the expected absorption frequencies can be predicted with reasonable accuracy.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (Alcohol/Phenol) | 3200 - 3600 (broad) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether/Alcohol) | 1000 - 1300 |

Note: This table is illustrative and based on general spectroscopic principles.

Theoretical and Computational Studies of 2 2 Hydroxyethyl Benzofuran 7 Ol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. The molecular electrostatic potential (MEP) map is another vital output, which visualizes the charge distribution and identifies electrophilic and nucleophilic sites. For 2-(2-Hydroxyethyl)benzofuran-7-ol, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and furan (B31954) groups, indicating regions susceptible to electrophilic attack.

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following data is illustrative of typical computational outputs and not based on published experimental values for this specific compound.)

| Parameter | Value (Illustrative) | Method/Basis Set | Significance |

| Total Energy | -688.45 Hartrees | DFT/B3LYP/6-311G(d,p) | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.21 eV | DFT/B3LYP/6-311G(d,p) | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.05 eV | DFT/B3LYP/6-311G(d,p) | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.16 eV | DFT/B3LYP/6-311G(d,p) | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.54 Debye | DFT/B3LYP/6-311G(d,p) | Measure of the molecule's overall polarity. |

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. By calculating the vibrational frequencies and their intensities, researchers can assign specific peaks in an experimental spectrum to the corresponding molecular motions (e.g., O-H stretching, C=C bending). Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be compared with experimental data for structure verification. The accuracy of these predictions has been shown to be quite high, with modern density functionals providing excellent results. frontiersin.org

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes to demonstrate the output of computational spectroscopic predictions.)

| Spectrum Type | Predicted Parameter | Value (Illustrative) | Assignment |

| UV-Vis (in silico) | λmax | 285 nm | π → π* transition in the benzofuran (B130515) ring |

| IR (in silico) | Vibrational Frequency | 3450 cm⁻¹ | O-H stretch (phenolic hydroxyl) |

| Vibrational Frequency | 3380 cm⁻¹ | O-H stretch (ethyl hydroxyl) | |

| Vibrational Frequency | 1610 cm⁻¹ | C=C stretch (aromatic) | |

| ¹³C NMR (in silico) | Chemical Shift | 155.2 ppm | C7-OH |

| ¹H NMR (in silico) | Chemical Shift | 8.5 ppm | Phenolic -OH proton |

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This includes its synthesis, potential metabolism, or degradation pathways. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable pathway from reactants to products.

A key aspect of this analysis is the location and characterization of transition states (TS)—the highest energy points along the reaction coordinate. Calculating the energy barrier (activation energy) associated with a transition state provides quantitative information about the reaction rate. For instance, the synthesis of benzofuran derivatives often involves cyclization reactions. nih.gov Computational modeling could be used to investigate the intramolecular cyclization steps, comparing different potential catalysts or reaction conditions to determine the most efficient synthetic route. nih.gov This analysis provides a detailed, step-by-step understanding of bond-breaking and bond-forming processes that is often difficult to obtain through experimental means alone.

Conformational Analysis and Energy Landscape Mapping

The presence of a flexible hydroxyethyl (B10761427) side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative stabilities. Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), are used to systematically explore the molecule's conformational space.

By rotating the rotatable bonds (e.g., the C-C and C-O bonds in the side chain) and calculating the energy of each resulting structure, an energy landscape map can be generated. nih.govnih.gov This map reveals the low-energy, stable conformers (local minima) and the energy barriers that separate them. nih.gov Identifying the global minimum energy conformation is often crucial, as it represents the most populated state of the molecule under equilibrium conditions. This information is vital for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (non-clinical)

In the context of non-clinical research, molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein. nih.gov

Molecular Docking predicts the preferred orientation of the ligand when bound to a target's active site. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and electrostatic complementarity. nih.gov The output provides a binding affinity or docking score, which estimates the strength of the interaction, and identifies key intermolecular interactions like hydrogen bonds and hydrophobic contacts. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations are then often used to refine the docked pose and assess the stability of the ligand-target complex over time. researchgate.net An MD simulation models the atomic motions of the system, providing a dynamic view of the interaction. nih.gov This can confirm the stability of the interactions predicted by docking and reveal changes in the protein or ligand conformation upon binding. mdpi.com Calculating the binding free energy over the course of the simulation offers a more rigorous prediction of binding affinity. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This table illustrates typical data from a molecular docking study and is not based on a specific published experiment.)

| Parameter | Value (Illustrative) | Significance |

| Binding Affinity (ΔG) | -7.8 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Hydrogen Bonds Formed | 3 | Specific electrostatic interactions that stabilize the complex. |

| Interacting Residues | TYR 82, ASP 121, SER 245 | Amino acids in the target's active site that form key contacts with the ligand. |

| Inhibition Constant (Ki, predicted) | 1.5 µM | Theoretical concentration required to inhibit the target protein by 50%. |

Derivatives and Analogues of 2 2 Hydroxyethyl Benzofuran 7 Ol

Design Principles for Structural Modification and Diversification

The design of new derivatives based on the 2-(2-Hydroxyethyl)benzofuran-7-ol scaffold is guided by established principles of medicinal chemistry and materials science. The primary goal is to systematically alter the molecule's structure to modulate its physicochemical properties and biological activity.

Key design principles include:

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing a desired biological activity or improving pharmacokinetic properties. For example, the phenolic hydroxyl group at C-7 could be replaced with other hydrogen bond donors, such as a triflylamide, to potentially maintain or alter its interaction with biological targets. nih.gov

Scaffold Hopping and Skeletal Editing: More advanced strategies involve altering the core benzofuran (B130515) structure itself. Skeletal editing can involve atom swapping (e.g., replacing the furan (B31954) oxygen with nitrogen to create an indole (B1671886) analogue) or ring distortion to access novel chemical space and potentially new biological activities. researchgate.net This can lead to the creation of entirely new heterocyclic systems with different three-dimensional shapes and properties.

Hybrid Molecule Design: This approach involves covalently linking the benzofuran-7-ol (B1347101) scaffold to other known pharmacophores or functional moieties to create hybrid molecules. mdpi.com For example, attaching other heterocyclic rings like piperazine, tetrazole, or imidazole (B134444) can result in compounds with combined or synergistic activities. mdpi.com

Diversity-Oriented Synthesis: This strategy aims to create a large and diverse library of compounds from a common starting material. acs.org By applying a variety of reactions and building blocks to the this compound core, a wide range of analogues can be generated for high-throughput screening and the discovery of new lead compounds. acs.org

The strategic application of these principles allows for the rational design and diversification of derivatives, leading to compounds with optimized properties for various applications.

Synthesis of Variously Substituted this compound Analogues

A variety of synthetic methodologies have been developed for the construction and modification of the benzofuran ring system, which can be adapted to produce analogues of this compound. nih.govacs.org These methods often involve the cyclization of appropriately substituted phenols or the direct functionalization of the pre-formed benzofuran core. thieme-connect.commdpi.com

Common synthetic strategies include:

Palladium- and Copper-Catalyzed Reactions: These are powerful tools for forming the benzofuran ring and for introducing substituents. The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a widely used method. acs.org Palladium-catalyzed C-H functionalization allows for the direct introduction of aryl or alkyl groups at various positions on the benzofuran ring. hw.ac.uknih.gov

Mukaiyama Michael Addition: This method has been used for the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates. nih.govnih.gov It involves the addition of silyl (B83357) enol ethers to in situ generated o-benzoquinones, followed by cyclization and aromatization. nih.govnih.gov

Reactions of Salicylaldehydes: A common route to benzofuran-2-carboxylic acid derivatives involves the reaction of salicylaldehydes with haloacetates, followed by cyclization. researchgate.net These carboxylic acid derivatives can then be further modified.

One-Pot Syntheses: Efficient one-pot procedures have been developed to construct complex benzofuran derivatives from simple starting materials, such as the reaction of substituted amines, salicylaldehydes, and calcium carbide. nih.gov

The following table summarizes some of the key synthetic methods for creating substituted benzofuran analogues:

Table 1: Synthetic Methods for Benzofuran Analogues

| Synthetic Method | Starting Materials | Catalyst/Reagents | Type of Analogue Produced | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI, Triethylamine (B128534) | 2-Substituted Benzofurans | acs.org |

| Mukaiyama Michael Addition | Catechol Esters, Silyl Enol Ethers | Iodosobenzene Diacetate | 2-Substituted 7-Hydroxybenzofuran-4-carboxylates | nih.govnih.gov |

| Perkin Synthesis | Salicylaldehydes, Acetic Anhydride | Sodium Acetate (B1210297) | Benzofuran-2-carboxylic acids (historically) | acs.org |

| Au-Ag Bimetallic Catalysis | Phenols, Alkynylbenziodoxoles | Gold and Silver Catalysts | 3-Alkynyl Benzofurans | thieme-connect.comnih.gov |

| Base-Mediated Cyclization | o-Bromobenzylvinyl Ketones | Potassium tert-butoxide | Substituted Benzofurans | nih.gov |

Structure-Reactivity and Structure-Property Relationship Studies in Benzofuranol Scaffolds

The relationship between the structure of benzofuranol derivatives and their chemical reactivity and physical properties is a critical area of study for the development of new functional molecules. mdpi.comnih.gov Understanding these relationships allows for the prediction of a compound's behavior and the rational design of analogues with desired characteristics. rsc.orgnih.gov

Key findings from structure-property relationship studies include:

Role of the C-7 Phenolic Hydroxyl Group: The phenolic hydroxyl group at the C-7 position is a key functional group that can participate in hydrogen bonding, act as a proton donor, and be a site for further functionalization. nih.gov Its presence is often crucial for modulating biological activity, as it can form key interactions with biological targets. nih.gov The removal or replacement of this group with one that cannot donate a hydrogen bond can lead to a loss of activity. nih.gov

Physicochemical Properties: The introduction of hydrophilic groups, such as piperidine, can improve the physicochemical properties of benzofuran derivatives, which is particularly important for pharmaceutical applications. nih.gov

The table below illustrates some of the observed structure-property relationships in benzofuranol scaffolds:

Table 2: Structure-Property Relationships in Benzofuranol Scaffolds

| Structural Feature | Observed Effect on Property/Reactivity | Reference |

|---|---|---|

| Phenolic Hydroxyl Group at C-7 | Crucial for modulating anticancer activity through hydrogen bonding. | nih.gov |

| Ester or Heterocyclic Ring at C-2 | Important for cytotoxic activity in some anticancer derivatives. | mdpi.com |

| Nitro Group on the Benzene (B151609) Ring | Can significantly boost anticancer activity. | nih.gov |

| Hydrophilic Heteroatom-Containing Groups | Improves physicochemical properties. | nih.gov |

| Para-substituted Halogen on Phenylsulfonyl and N-containing Alkyl Chains | Contributes to antiproliferative activity. | nih.gov |

Functionalization of the Hydroxyethyl (B10761427) Side Chain and the C-7 Phenolic Group

The hydroxyethyl side chain at the C-2 position and the phenolic group at the C-7 position of this compound are prime targets for functionalization to create a diverse range of analogues.

Functionalization of the C-2 Hydroxyethyl Side Chain:

The primary alcohol of the hydroxyethyl group can undergo a variety of common organic transformations:

Oxidation: The alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further reactions such as reductive amination, esterification, or amide bond formation.

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to modify the lipophilicity and steric bulk of the side chain.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a wide range of nucleophiles to introduce new functional groups.

Conversion to Amines: As seen in the synthesis of bufuralol, a related benzofuran, the side chain can be elaborated to include an amino alcohol moiety, which is a common pharmacophore in beta-blockers. researchgate.net

Functionalization of the C-7 Phenolic Group:

The phenolic hydroxyl group at C-7 is also highly versatile:

Etherification: The phenol (B47542) can be readily converted to a variety of ethers (e.g., methyl, ethyl, or benzyl (B1604629) ethers) through Williamson ether synthesis. This modification can alter the compound's solubility and its ability to act as a hydrogen bond donor.

Esterification: The phenol can be acylated to form esters, which can serve as prodrugs that are hydrolyzed in vivo to release the active phenolic compound.

Electrophilic Aromatic Substitution: The activating, ortho-para directing phenolic hydroxyl group can facilitate electrophilic substitution reactions on the benzene ring, allowing for the introduction of additional functional groups at the C-6 position.

Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

Heterocyclic Annulation and Fusion with the Benzofuran Core

Heterocyclic annulation, the process of building a new ring onto an existing one, and the fusion of other heterocyclic systems with the benzofuran core are advanced strategies for creating structurally complex and novel molecules. nih.govresearchgate.net These approaches can lead to polycyclic compounds with unique three-dimensional shapes and potentially new or enhanced biological activities.

Methods for heterocyclic annulation and fusion include:

Cycloaddition Reactions: Benzofuran-derived azadienes have been used as four-atom synthons in [4+n] cycloaddition reactions to construct fused heterocyclic systems, such as benzofuro[3,2-b]azepines. researchgate.net

Domino and Tandem Reactions: Palladium-catalyzed domino reactions can be employed to construct fused polycyclic benzofuran scaffolds in a single step from relatively simple starting materials. nih.gov These reactions often involve a cascade of bond-forming events.

Intramolecular Cyclization: Appropriately functionalized benzofuran derivatives can undergo intramolecular cyclization to form new fused rings. For example, a benzofuran with a suitably positioned amine and carboxylic acid could be cyclized to form a fused lactam.

These strategies have been used to synthesize a variety of benzofuran-fused heterocycles, including those containing nitrogen, which are of significant interest in medicinal chemistry. researchgate.net The fusion of additional rings can rigidify the molecular structure, which can be beneficial for optimizing binding to a biological target.

Role in Chemical Biology and Molecular Interaction Studies

Investigation of Molecular Target Interactions (in vitro)

The benzofuran (B130515) nucleus is a versatile pharmacophore that has been incorporated into ligands for various enzymes and receptors. The specific interactions are highly dependent on the nature and position of substituents on the fused ring system.

While direct enzymatic inhibition data for 2-(2-Hydroxyethyl)benzofuran-7-ol is not prominent, studies on analogous structures reveal the potential of the benzofuran scaffold to interact with key enzymatic targets.

Tubulin Polymerization: The microtubule network, formed by the polymerization of α- and β-tubulin, is a critical target in anticancer drug discovery. nih.gov Certain benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site at the interface of α- and β-tubulin heterodimers. nih.gov For instance, a series of 2-aroyl-benzo[b]furan derivatives demonstrated significant tubulin polymerization inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on these related compounds revealed that substituents on the benzofuran ring are critical for potency. The design of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan (BNC105) was guided by SAR, leading to a potent tubulin polymerization inhibitor. nih.gov The activity of these compounds is often linked to a 2-aroyl group and specific methoxy (B1213986) substitutions, features that are absent in the simpler this compound. nih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov A typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. nih.gov While dual tubulin-HDAC inhibitors based on a 2-aroylbenzo[b]furan skeleton have been synthesized, their HDAC inhibitory activity was found to be negligible, even though they were potent against tubulin. nih.gov This suggests that the benzofuran scaffold itself does not confer significant HDAC inhibition without the incorporation of a dedicated ZBG, such as a hydroxamic acid. nih.govnih.gov

Aromatase: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibitors are used to treat hormone-dependent breast cancer. nih.govrsc.org The benzofuran core has been successfully used to develop potent aromatase inhibitors. rsc.orgrsc.org However, high inhibitory activity typically requires the presence of a nitrogen-containing heterocycle (like a triazole or pyridine) that can coordinate with the heme iron atom in the enzyme's active site. nih.gov For example, pyridine-based benzofuran derivatives have been developed as potent, dual-binding-site aromatase inhibitors. nih.gov The structure of this compound lacks this critical heme-coordinating moiety, making it an unlikely candidate for potent aromatase inhibition on its own.

The benzofuran framework is also found in ligands designed to interact with G-protein coupled receptors (GPCRs).

κ-Opioid Receptor (KOR): The KOR system is involved in pain, mood, and addiction, making it an important therapeutic target. nih.gov Novel classes of potent and highly selective KOR agonists have been developed based on 2,3-dihydrobenzofuran-2-carboxamide and chroman-2-carboxamide (B2491479) scaffolds. nih.gov These studies highlight that the constrained cyclic ether system of the (dihydro)benzofuran ring can be a key element for achieving high affinity and selectivity for the κ-opioid receptor. nih.gov While these active compounds are structurally more complex than this compound, the findings validate the benzofuran core as a suitable starting point for designing KOR ligands.

β-adrenoceptor: The benzofuran-2-ethanolamine skeleton is a known pharmacophore for β-adrenoceptor antagonists. A notable example is Bufuralol, or 1-(7-ethylbenzofuran-2-yl)-2-tert.-butylamino-1-hydroxyethane, which was developed as a β-adrenoceptor blocking agent. nih.gov The structural similarity between the side chain of Bufuralol and the potential modifications of this compound suggests that this compound's core is relevant to β-adrenoceptor binding. Furthermore, a metabolite of the β-blocker Befunolol is 2-(Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran, a compound that shares the same 2-(hydroxyethyl)benzofuran core, further cementing the link between this scaffold and β-adrenoceptor modulation. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Molecular Interactions (non-clinical)

SAR studies on various classes of benzofuran derivatives have elucidated the key structural features required for specific biological activities. nih.gov These non-clinical studies underscore how modifications to the core of this compound could modulate its interaction with molecular targets.

Earlier SAR investigations found that substitutions at the C-2 position of the benzofuran ring, such as with an ester or another heterocyclic ring, were often crucial for cytotoxic activity. mdpi.com The 2-(2-hydroxyethyl) group on the title compound represents a simple, flexible substituent at this key position.

The phenolic hydroxyl group, present at the C-7 position in this compound, has also been identified as a critical modulator of anticancer activity in other benzofuran series. mdpi.com In the development of tubulin inhibitors like BNC105, a 7-hydroxy group was found to be a key feature for potent and selective antiproliferative effects. nih.gov Similarly, in studies of benzomorphan (B1203429) derivatives, a hydroxyl function on the aromatic ring was crucial for improving sodium channel blocking properties. researchgate.net

The table below summarizes general SAR findings for benzofuran derivatives targeting various proteins, providing context for the potential activity of this compound.

| Target Protein | Position of Substitution | Favorable Substituent Group(s) | Impact on Activity |

| Tubulin | C-2 | 3,4,5-Trimethoxybenzoyl | Potent inhibition of polymerization nih.gov |

| C-3 | Methyl | Increased antiproliferative potency nih.gov | |

| C-7 | Hydroxyl (-OH) | Potent and selective antiproliferative effects nih.gov | |

| Aromatase | C-2 | Pyridinyl or Triazolyl group | Essential for heme binding and potent inhibition nih.govrsc.org |

| C-6 | O-alkynyl chains | Investigates binding in access channel nih.gov | |

| β-adrenoceptor | C-2 | Ethanolamine side chain | Confers β-blocking activity nih.gov |

| C-7 | Ethyl | Part of the Bufuralol structure nih.gov | |

| κ-Opioid Receptor | C-2 | Carboxamide | High affinity and selectivity as agonists nih.gov |

These studies collectively indicate that while the unsubstituted this compound may have weak intrinsic activity, its core structure possesses the necessary anchor points (the C-7 phenol (B47542) and C-2 ethanol (B145695) group) for modification into highly potent and selective agents.

Biological Precursors and Synthetic Building Blocks for Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. The development of such probes requires a molecular scaffold that can be readily modified. Due to its functional groups, this compound is a suitable candidate as a synthetic building block or precursor for such probes.

The primary alcohol of the 2-hydroxyethyl group and the phenolic hydroxyl at the 7-position are chemically reactive handles. They can be used for the attachment of various functionalities, including:

Reporter groups: Fluorophores or biotin (B1667282) tags for visualization or affinity purification of the target protein.

Photo-affinity labels: Groups that can be activated by light to form a covalent bond with the target protein, allowing for its identification.

Alternative pharmacophores: The hydroxyl groups can serve as attachment points to introduce other fragments or functional groups to enhance binding affinity, selectivity, or to develop dual-targeting agents, such as the dual aromatase-steroid sulfatase inhibitors developed from a benzofuran scaffold. rsc.org

The synthesis of various potent benzofuran derivatives, such as tubulin inhibitors and aromatase inhibitors, often starts from a simpler, functionalized benzofuran core. nih.govdntb.gov.ua The structure of this compound provides two distinct points for chemical elaboration, making it a versatile precursor for creating focused libraries of compounds to probe biological systems or to serve as a starting point in a drug discovery campaign. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Benzofuranol Synthesis

The synthesis of the benzofuran (B130515) nucleus is a well-established field, yet the quest for more efficient, selective, and environmentally benign catalytic systems continues to drive research. nih.govacs.org For a specifically substituted molecule like 2-(2-Hydroxyethyl)benzofuran-7-ol, the development of novel catalysts is crucial for optimizing yield, reducing reaction steps, and controlling regioselectivity.

Recent progress in benzofuran synthesis has highlighted the utility of various metal-based and metal-free catalysts. Transition metals such as palladium, copper, and rhodium are frequently employed. acs.org For instance, palladium and copper co-catalyzed Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization, provide a robust route to benzofuran derivatives. nih.govacs.org Similarly, rhodium-mediated relay catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols. acs.org

Acid-catalyzed cyclizations are another prominent method. wuxiapptec.comresearchgate.net Polyphosphoric acid (PPA) can be used to catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com Lewis acids, such as boron trifluoride diethyl etherate, have also been employed in domino reactions to construct the benzofuran scaffold efficiently. nih.gov Beyond metal and strong acid catalysts, base-catalyzed methods, such as the use of triethylamine (B128534) in the Rap–Stoermer reaction, and even catalyst-free approaches involving sulfur ylides, are being explored to broaden the synthetic toolkit. nih.gov

Future research for synthesizing this compound will likely focus on catalysts that can tolerate the two hydroxyl groups or employ protecting group strategies that are compatible with the catalytic system. Green chemistry principles are also gaining prominence, favoring catalysts that operate in eco-friendly solvents like deep eutectic solvents (DES). acs.org

| Catalyst System | Type of Reaction | Key Features | Potential Application for Benzofuranol Synthesis |

| Palladium/Copper | Sonogashira Coupling / Cyclization | High efficiency in C-C and C-O bond formation. nih.govacs.org | Synthesis from an o-iodophenol precursor and a suitably functionalized alkyne. |

| Rhodium | Relay Catalysis | Chemodivergent generation of benzofuran skeletons from propargyl alcohols. acs.org | Potential for stereoselective synthesis of the hydroxyethyl (B10761427) side chain. |

| **Lewis Acids (e.g., BF₃·OEt₂) ** | Domino Reaction / Cyclization | Promotes efficient cyclization and benzannulation. nih.gov | One-pot synthesis strategies from acyclic precursors. |

| Hypervalent Iodine | Oxidative Cyclization | Metal-free alternative, proceeding under mild conditions. organic-chemistry.orgresearchgate.net | Environmentally benign synthesis from 2-hydroxystilbene precursors. |

| Base Catalysts (e.g., Et₃N) | Condensation / Cyclization | Effective for specific named reactions like the Rap-Stoermer. nih.gov | Useful for constructing the benzofuran ring from salicylaldehydes and α-haloketones. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis of complex molecules like this compound, a deep understanding of the reaction mechanism, kinetics, and the influence of various parameters is essential. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, allowing for real-time monitoring without the need for offline sampling. mt.comnumberanalytics.com This is particularly valuable for identifying transient intermediates and optimizing reaction conditions to maximize yield and minimize byproducts. spectroscopyonline.com

Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ analysis. mt.com By inserting a probe directly into the reaction vessel, chemists can track the disappearance of reactant signals and the appearance of product signals, providing immediate feedback on reaction progress. optica.org For example, in a cyclization reaction to form the benzofuran ring, one could monitor the consumption of a key functional group, like an alkyne or an aldehyde, while observing the formation of new bands corresponding to the heterocyclic ring. youtube.com

These methods are adaptable to a wide range of reaction conditions, including high-pressure and high-temperature environments. optica.org The data gathered allows for the precise determination of reactant and product concentrations over time, which is critical for developing accurate kinetic models. spectroscopyonline.comoptica.org

| Spectroscopic Technique | Principle | Information Gained | Relevance to Benzofuranol Synthesis |

| FTIR (Mid-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. spectroscopyonline.com | Real-time concentration of reactants, products, and key intermediates; functional group analysis. optica.org | Monitoring the cyclization step by tracking the disappearance of precursor functional groups (e.g., alkyne, phenol (B47542) O-H) and the appearance of the benzofuran ring signature. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing information on vibrational modes. spectroscopyonline.com | Complements FTIR, excellent for symmetric bonds and aqueous systems. | Useful for monitoring reactions in aqueous or protic solvents that might interfere with FTIR. |

| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of fundamental molecular vibrations. spectroscopyonline.com | Bulk sample analysis, less sensitive but good for process monitoring. | Can be used for monitoring bulk properties and concentrations in later-stage process development and scale-up. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by chromophores. | Tracks changes in conjugated systems. | Monitoring the formation of the aromatic benzofuran system, which has a distinct UV-Vis spectrum compared to non-cyclized precursors. |

Computational Design of Benzofuranol Structures with Tailored Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is conducted. ic.ac.ukresearchgate.net For benzofuranol derivatives, computational methods can be used to design structures with tailored reactivity, guiding synthetic efforts toward specific goals.

Density Functional Theory (DFT) calculations, for example, can be used to understand and predict the regioselectivity of cyclization reactions, a common challenge in benzofuran synthesis. wuxiapptec.com By analyzing the electronic properties of reaction intermediates, such as the Highest Occupied Molecular Orbital (HOMO), researchers can predict which position on a benzene (B151609) ring is most likely to undergo nucleophilic attack to close the furan (B31954) ring. wuxiapptec.com Furthermore, computational modeling can elucidate entire reaction mechanisms and energy profiles, identifying transition states and helping to explain unexpected experimental results. wuxiapptec.comacs.org

This predictive power extends to the design of novel structures. Scientists can computationally screen a virtual library of substituted benzofuranols to identify candidates with desired electronic properties. For instance, if a subsequent reaction requires an electron-rich or electron-poor benzofuran ring, substituents can be computationally varied to tune the molecule's reactivity accordingly. This in-silico design process saves significant time and resources compared to a purely experimental approach. acs.org

Integration of High-Throughput Synthesis and Screening for Academic Discovery

High-Throughput Screening (HTS) is a technology that uses robotics, automation, and sophisticated data processing to test thousands of compounds in a short period. danaher.combmglabtech.comwikipedia.org While heavily used in the pharmaceutical industry for drug discovery, its principles are increasingly being adapted for academic research to accelerate the discovery of new reactions, catalysts, and functional molecules. bmglabtech.comnih.gov

For the academic discovery surrounding this compound, HTS can be integrated with synthesis in several ways. A primary application is in reaction optimization. Instead of running reactions one by one, a robotic system can set up an array of reactions in microplates (e.g., 96 or 384 wells), systematically varying catalysts, solvents, bases, and temperatures. youtube.com This allows for the rapid exploration of a vast reaction space to find the optimal conditions for synthesizing the target molecule or its derivatives. youtube.com

Furthermore, once a synthetic route is established, high-throughput synthesis can be used to create a library of related benzofuranol compounds. By varying the substituents on the benzofuran core or the side chain, a diverse collection of molecules can be generated. This library can then be subjected to high-throughput screening assays to identify compounds with interesting biological or material properties, providing starting points for new research avenues. nih.gov For example, a library of benzofuran derivatives was successfully screened using a high-throughput assay to identify potent inhibitors of the Hepatitis C virus. nih.gov This approach rapidly accelerates the cycle of design, synthesis, and testing that is fundamental to chemical discovery. chemcopilot.com

Future Directions in the Study of Benzofuranol Molecular Interactions

Understanding how a molecule like this compound interacts with its environment at a molecular level is key to unlocking its potential applications. Future research will increasingly focus on elucidating these non-covalent interactions, which govern everything from biological activity to material properties.

Computational molecular docking is a powerful technique for predicting how a molecule might bind to a biological target, such as a protein or enzyme. nih.gov These simulations can model the interactions between the functional groups of the benzofuranol (the two hydroxyl groups, the ether oxygen, and the aromatic system) and the active site of a protein. This allows researchers to generate hypotheses about its biological function and to design derivatives with improved binding affinity or selectivity. nih.gov

Beyond biological systems, the study of molecular interactions is crucial for developing new materials. The hydroxyl groups on this compound are capable of forming strong hydrogen bonds, which could be exploited to create self-assembling materials or polymers with specific structural properties. Advanced computational methods, combined with experimental techniques like X-ray crystallography, can provide detailed insights into these intermolecular forces, guiding the rational design of new functional materials based on the benzofuranol scaffold.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Hydroxyethyl)benzofuran-7-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves functionalizing the benzofuran core via substitution reactions. For example, hydroxylation at the 7-position can be achieved using electrophilic reagents (e.g., halogens or nitrating agents), followed by reduction or alkylation to introduce the hydroxyethyl group. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. methanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., triethylamine as a base) critically affect regioselectivity and yield .

- Key Parameters :

- Reaction Time : Prolonged reflux (e.g., 5 hours) improves conversion but may degrade thermally sensitive intermediates .

- Purification : Column chromatography with gradients (e.g., PE/CH₂Cl₂ 5:1 v/v) effectively isolates the product from byproducts .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the presence of the hydroxyethyl group (δ ~3.6–4.0 ppm for CH₂-OH) and aromatic protons (δ ~6.5–7.5 ppm) .

- FT-IR : Detect O-H stretching (~3200–3500 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

- Chromatographic Methods :

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ ~270–300 nm .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Protecting Groups : Temporarily block the 7-hydroxy group (e.g., using acetyl or trimethylsilyl groups) to direct alkylation or acylation at the 2-position .

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling reactions to introduce diverse substituents while preserving the hydroxyethyl moiety .

- Data-Driven Design : Computational tools (e.g., DFT) predict electronic effects of substituents on reactivity, guiding experimental prioritization .

Q. How can contradictions in reported biological activities of benzofuran derivatives be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., consistent cell lines, solvent/DMSO concentrations) to isolate compound-specific effects .

- Metabolic Stability Testing : Use LC-MS to monitor degradation products that may confound activity measurements .

- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) data to verify target engagement .

Q. What advanced techniques elucidate the solid-state structure and intermolecular interactions of this compound?

- Methodological Answer :

- X-Ray Crystallography : Resolve bond lengths/angles (e.g., C-O-C in benzofuran core) and hydrogen-bonding networks (e.g., O-H⋯O dimers) .

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, informing storage and handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.